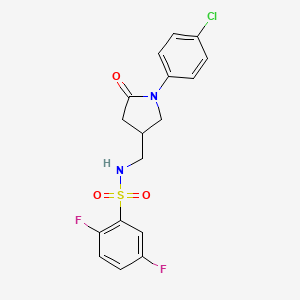

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF2N2O3S/c18-12-1-4-14(5-2-12)22-10-11(7-17(22)23)9-21-26(24,25)16-8-13(19)3-6-15(16)20/h1-6,8,11,21H,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHSOUWJIBISJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a chlorophenyl-substituted amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Sulfonamide Group: The difluorobenzenesulfonamide moiety is introduced via sulfonylation reactions. This step involves the reaction of the pyrrolidinone intermediate with a difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the sulfonamide intermediate with a suitable methylating agent to introduce the methyl group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its 2,5-difluorobenzenesulfonamide group and 4-chlorophenyl-pyrrolidinone scaffold. Comparisons with related compounds highlight:

a) Sulfonamide Substituent Variations

- 2,4-Difluorobenzenesulfonamide Derivatives: Substitution at the 2,4-positions (vs. Fluorine’s electron-withdrawing effect improves metabolic stability in both cases .

- Non-Fluorinated Benzenesulfonamides: Compounds lacking fluorine (e.g., acetazolamide) exhibit lower lipophilicity and altered pharmacokinetic profiles, emphasizing fluorine’s role in optimizing bioavailability .

b) Pyrrolidinone Modifications

- 4-Fluorophenyl vs.

- Piperidinone Analogues: Substituting pyrrolidinone with a six-membered piperidinone ring alters conformational flexibility, impacting binding kinetics and selectivity .

Hypothetical Bioactivity and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

| Compound | Sulfonamide Substituents | Pyrrolidinone Substituent | LogP (Predicted) | Solubility (µg/mL, Predicted) |

|---|---|---|---|---|

| Target Compound | 2,5-difluoro | 4-chlorophenyl | 3.2 | 12.5 |

| Analog A (2,4-difluoro variant) | 2,4-difluoro | 4-chlorophenyl | 3.0 | 15.8 |

| Analog B (non-fluorinated) | None | 4-chlorophenyl | 2.5 | 28.4 |

| Acetazolamide (reference sulfonamide) | None | N/A | 0.4 | 7500 |

Key Observations :

- The target compound’s 2,5-difluoro group increases lipophilicity (LogP = 3.2) compared to non-fluorinated analogues, suggesting enhanced membrane permeability but reduced aqueous solubility.

- 4-Chlorophenyl contributes to hydrophobic interactions, a feature shared with kinase inhibitors like imatinib .

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a chlorophenyl group, and a difluorobenzenesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 395.83 g/mol. The presence of the sulfonamide group is significant for its biological activity, as it has been associated with various therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor of certain enzymes involved in metabolic pathways or as an antagonist at receptor sites influencing neurotransmission and inflammatory responses.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:

- Antibacterial Activity : Compounds in this class have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in neurochemical signaling and urea metabolism, respectively .

- Anticancer Properties : Similar derivatives have shown promise in cancer chemotherapy, indicating potential applications in oncology .

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives related to this compound. The results showed significant activity against pathogenic bacterial strains, suggesting its potential use in treating bacterial infections .

- Enzyme Inhibition Studies : Research highlighted that several derivatives exhibited strong inhibitory activity against AChE, with IC50 values indicating potent effects. This suggests that the compound could be beneficial in treating conditions like Alzheimer's disease where AChE inhibition is desired .

- In Silico Studies : Molecular docking studies have provided insights into how the compound interacts at the molecular level with target proteins. These studies revealed binding affinities that support its potential therapeutic applications .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.